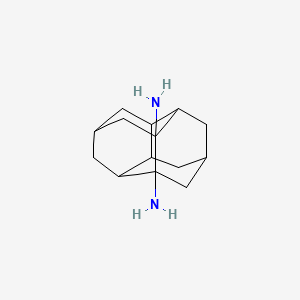

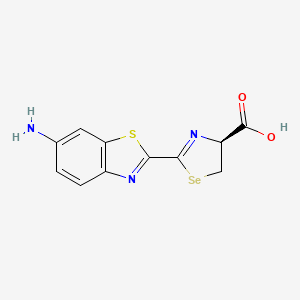

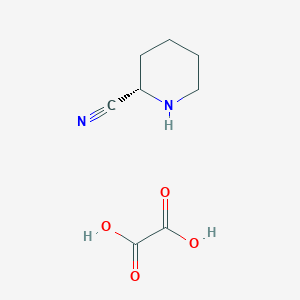

![molecular formula C14H20N2O3S B6302725 t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-(methylsulfanyl)phenyl]ethyl]carbamate CAS No. 2197064-29-0](/img/structure/B6302725.png)

t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-(methylsulfanyl)phenyl]ethyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-(methylsulfanyl)phenyl]ethyl]carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and find wide applications in fields like medicine, agriculture, and organic synthesis .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, carbamates can generally be synthesized through the reaction of amines with carbon dioxide and halides . The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines has been documented .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present. For example, the carbamate group could potentially undergo reactions typical of esters and amides .科学的研究の応用

T-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-(methylsulfanyl)phenyl]ethyl]carbamate has a variety of applications in scientific research. It has been used in the synthesis of a variety of compounds, including amines, amides, and sulfonamides. It has also been used as a catalyst in organic reactions, such as the Heck reaction and the Wittig reaction. Additionally, t-BuNH-imine has been used to study the structure of proteins, as it can be used to modify the structure of proteins without altering their function.

作用機序

Target of Action

The compound belongs to the class of carbamates . Carbamates have been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers . They may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance .

Mode of Action

Carbamates interact with their targets by inducing mutations in genes coding for immunoregulatory factors and modifying immune tolerance . They can disturb the immune system through dysregulation of gonadotropin-releasing hormone (GnRH) biosynthesis in the hypothalamus gland . This interaction with the hypothalamic–pituitary–adrenal axis (HPA axis), a major part of the neuroendocrine system that controls reaction to stress and regulates immune responses, is a key aspect of their mode of action .

Biochemical Pathways

Carbamates affect the immune system, which is a highly complex network of interacting cells that are both antigen-nonspecific (innate) and antigen-specific (adaptive) .

Result of Action

The result of the action of carbamates is the potential alteration of the immune response, leading to an increased prevalence of diseases such as hypersensitivity reactions, some autoimmune diseases, and cancers . These compounds may initiate, facilitate, or exacerbate pathological immune processes, leading to immunotoxicity .

実験室実験の利点と制限

The primary advantage of using t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-(methylsulfanyl)phenyl]ethyl]carbamate in laboratory experiments is its stability. It is a colorless, water-soluble compound with a melting point of 91 °C, which makes it easy to store and use. Additionally, t-BuNH-imine is a useful synthetic intermediate, as it can be used to prepare a variety of compounds. However, it is important to note that t-BuNH-imine is a strong base, which can cause unwanted side reactions if not used properly.

将来の方向性

There are a number of potential future directions for the use of t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-(methylsulfanyl)phenyl]ethyl]carbamate. One potential area of research is the development of new methods to synthesize t-BuNH-imine and its derivatives. Additionally, further research could be conducted to explore the potential of t-BuNH-imine as a catalyst in organic reactions. Finally, t-BuNH-imine could be used to study the structure of proteins and other biological molecules, as it can be used to modify their structure without altering their function.

合成法

T-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-(methylsulfanyl)phenyl]ethyl]carbamate can be synthesized through a two-step reaction. The first step involves treating 4-methylsulfanylbenzaldehyde with an excess of tert-butyl isocyanide in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The second step involves treating the resulting product with aqueous hydrochloric acid. This reaction produces the desired t-BuNH-imine, which can then be isolated and purified.

特性

IUPAC Name |

tert-butyl N-[(2E)-2-hydroxyimino-2-(4-methylsulfanylphenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(17)15-9-12(16-18)10-5-7-11(20-4)8-6-10/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFPEWUTNWZCCV-VBKFSLOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=NO)C1=CC=C(C=C1)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC=C(C=C1)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

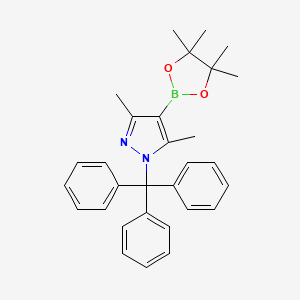

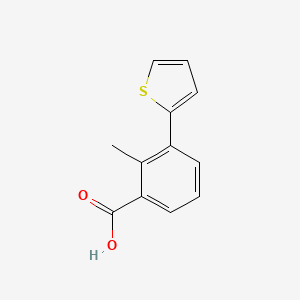

![(R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6302665.png)

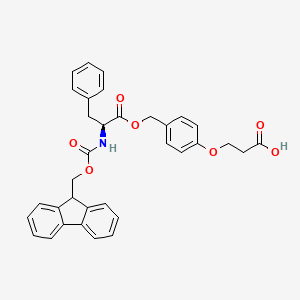

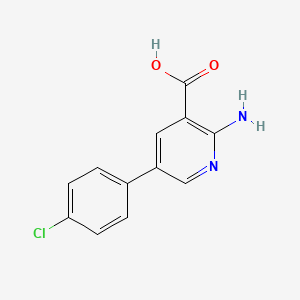

![2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6302670.png)

![6-Bromo-2-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6302677.png)

![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide; 95%](/img/structure/B6302715.png)

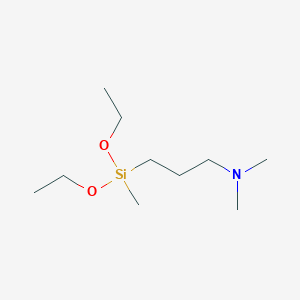

![t-Butyl N-[(2z)-2-(3,4-diethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B6302730.png)